molecular formula C11H8N2O3 B3122779 4-(3-Cyanoanilino)-4-oxobut-2-enoic acid CAS No. 303770-94-7

4-(3-Cyanoanilino)-4-oxobut-2-enoic acid

Cat. No.: B3122779
CAS No.: 303770-94-7
M. Wt: 216.19 g/mol
InChI Key: RPDCJBAOYBEESZ-UHFFFAOYSA-N
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Description

4-(3-Cyanoanilino)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C11H10N2O3. This compound is characterized by the presence of a cyano group attached to an aniline ring, which is further connected to a butenoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanoanilino)-4-oxobut-2-enoic acid typically involves the reaction of 3-cyanoaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Cyanoaniline+Maleic Anhydride4-(3-Cyanoanilino)-4-oxobut-2-enoic acid\text{3-Cyanoaniline} + \text{Maleic Anhydride} \rightarrow \text{this compound} 3-Cyanoaniline+Maleic Anhydride→4-(3-Cyanoanilino)-4-oxobut-2-enoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanoanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 4-(3-aminophenyl)-4-oxobut-2-enoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the aniline ring.

Scientific Research Applications

4-(3-Cyanoanilino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Cyanoanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the aniline ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminoanilino)-4-oxobut-2-enoic acid
  • 4-(3-Nitroanilino)-4-oxobut-2-enoic acid
  • 4-(3-Halogenoanilino)-4-oxobut-2-enoic acid

Uniqueness

4-(3-Cyanoanilino)-4-oxobut-2-enoic acid is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(3-cyanoanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDCJBAOYBEESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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